2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound features a methoxybenzyl substituent, which enhances its chemical properties and potential applications. The compound is primarily studied for its role in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic chemistry.
The compound can be synthesized through various methods, often involving intricate organic reactions that utilize starting materials such as isoquinoline derivatives and substituted benzyl compounds. The synthesis of related compounds has been documented in several studies, highlighting the versatility and importance of isoquinoline derivatives in medicinal chemistry and material science .
2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is classified as an organic compound, specifically a carboxylic acid derivative of isoquinoline. It falls under the broader category of heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves several steps:
Technical details regarding specific reaction conditions (e.g., temperatures, solvents) and yields can vary depending on the synthetic route chosen. For instance, one reported method involves heating a mixture of starting materials under reflux conditions to facilitate cyclization and subsequent functionalization .
The molecular structure of 2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid consists of:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 285.32 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
The compound participates in various chemical reactions due to its functional groups:
Technical details regarding these reactions include optimal temperature ranges, catalysts used (such as palladium for coupling reactions), and typical yields reported in literature .
The mechanism of action for 2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid primarily revolves around its reactivity in organic synthesis:
Data from kinetic studies may provide insights into reaction rates and yield efficiencies under varying conditions .
Relevant data regarding solubility and stability are essential for practical applications in laboratory settings .
The primary applications of 2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid include:
Research continues to explore its efficacy and applicability in drug development and other scientific domains .
Isoquinoline derivatives have evolved from plant-derived alkaloids (e.g., berberine, papaverine) to synthetically engineered pharmacophores with targeted biological activities. Early isoquinolines were primarily explored for antimicrobial and analgesic properties, but their structural versatility—featuring a bicyclic aromatic core with tunable electron density—enabled modulation of complex enzymatic pathways. The integration of carboxylic acid functionalities at the C4 position, as seen in 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 34014-51-2), marked a pivotal advancement. This modification allowed precise hydrogen bonding with biological targets, facilitating the development of kinase inhibitors, protease modulators, and DNA repair enzyme antagonists [6]. The scaffold’s rigidity and planar conformation further enabled optimal binding to allosteric enzyme sites, establishing it as a privileged structure in oncology and neurology [8].
Table 1: Key Isoquinoline Derivatives in Drug Discovery
Compound | Core Modification | Therapeutic Application |
---|---|---|
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | C4-carboxylic acid | PARP inhibitor intermediate |
7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | C7-fluorination + reduced C3-C4 bond | Enhanced PARP1 affinity |
2-(2,4-Dimethoxyphenyl)-derivative | N2-aryl substitution | Synthetic building block |
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1/2, are critical for DNA single-strand break repair. Inhibiting these enzymes exploits synthetic lethality in BRCA-deficient cancers, where compromised homologous recombination amplifies tumor cell vulnerability. The compound 2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1352524-58-3) serves as a precursor to advanced PARP1 inhibitors by mimicking the nicotinamide moiety of NAD⁺. Its 4-methoxybenzyl group enhances lipophilicity and π-stacking within the PARP1 catalytic domain, while the C4-carboxylic acid enables amide-bond formation with pharmacophoric side chains (e.g., bipiperidine) that occupy the enzyme’s accessory subpockets [2] [9]. Recent studies confirm that such derivatives achieve >50% PARP1 inhibition at 1 µM concentrations, with lead optimization yielding compounds exhibiting IC₅₀ values < 200 nM [2].
Table 2: PARP Inhibitors and Their Molecular Features
Compound | PARP1 IC₅₀ (nM) | Key Structural Attributes |
---|---|---|
Olaparib (Reference) | ~1 | Cyclic benzamide scaffold |
Lead compound from [2] | 156 | 7-Fluoro + bipiperidine carboxamide |
2-(4-Methoxybenzyl)-derivative | N/A | C4-carboxylic acid + N2-arylalkyl |
NAD⁺-mimetic PARP inhibitors require three elements: (1) a hydrogen-bond-accepting carbonyl, (2) an aromatic system for stacking interactions, and (3) a rotatable linker for deep cavity penetration. The transition from early benzamide-based inhibitors (e.g., 3-aminobenzamide) to conformationally constrained dihydroisoquinolines addressed metabolic instability and off-target effects. 2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exemplifies this evolution—its fused bicyclic system enforces a cis-amide conformation that optimally aligns with the PARP1 glycan-binding site. The C4-carboxylic acid’s derivatization to carboxamides (e.g., 4-([1,4'-bipiperidine]-1'-carbonyl) analogs) introduces terminal H-bond acceptors, improving solubility and microsomal stability. Fluorination at C7 further enhances binding by inducing dipole interactions with Ser904 and Tyr907 residues, as validated via docking simulations [2] [10]. Consequently, this scaffold reduces molecular weight (>50 Da lower than Olaparib) and cLogP while maintaining sub-micromolar potency [2].
Table 3: NAD⁺-Mimetic Scaffold Optimization
Scaffold Type | Advantages | Limitations |
---|---|---|
Simple benzamides | Ease of synthesis | Low metabolic stability |
Isoquinolinone cores | Rigid geometry for target engagement | Moderate solubility |
4-Carboxylic acid derivatives | Flexible derivatization + improved LogP | Requires amide coupling for potency |
Comprehensive Compound Table
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9